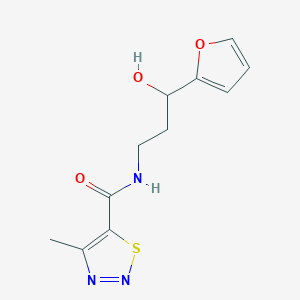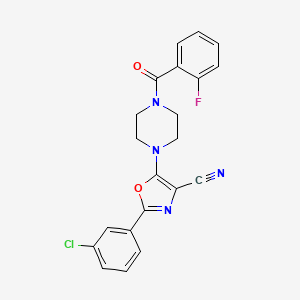![molecular formula C13H21ClN2O2 B2394782 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride CAS No. 2470437-18-2](/img/structure/B2394782.png)
3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride” has a CAS Number: 2470437-18-2 and a molecular weight of 272.77 . It is a powder at room temperature .
Synthesis Analysis
There are several methods for synthesizing pyrido[1,2-a]pyrimidin-4-one derivatives. One method involves a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction at 130 °C in DMF . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The IUPAC name of the compound is 3-(2-ethoxyethyl)-2-methyl-1,6,7,8-tetrahydro-4H-pyrido [1,2-a]pyrimidin-4-one hydrochloride . The InChI code is 1S/C13H20N2O2.ClH/c1-3-17-9-7-11-10 (2)14-12-6-4-5-8-15 (12)13 (11)16;/h6,14H,3-5,7-9H2,1-2H3;1H .Chemical Reactions Analysis
A metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 272.77 .科学的研究の応用
Synthesis and Characterization
The chemical compound falls into the broader category of substituted tetrahydropyrimidine derivatives, which are synthesized for various biological activities. A study by Gondkar, Deshmukh, and Chaudhari (2013) explored the synthesis, characterization, and in-vitro anti-inflammatory activity of similar compounds. Their research highlighted the potential of these derivatives to exhibit potent in-vitro anti-inflammatory activity, suggesting a promising area for further investigation into their use in scientific research, specifically in the development of anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Catalytic Applications
The research on pyranopyrimidine scaffolds by Parmar, Vala, and Patel (2023) reviews the synthetic pathways and applications of pyranopyrimidines in medicinal and pharmaceutical industries. Their work focuses on the synthesis of diverse derivatives through one-pot multicomponent reactions using hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This review underscores the significance of these compounds in developing lead molecules for pharmaceutical applications, hinting at the versatile research applications of pyrido[1,2-a]pyrimidin-4-one derivatives (Parmar, Vala, & Patel, 2023).
Anti-Inflammatory and Biological Activities
Further expanding on the anti-inflammatory properties, Rashid et al. (2021) review the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines. This comprehensive overview not only confirms the anti-inflammatory potential of pyrimidine derivatives but also discusses their varied pharmacological effects, including antimicrobial, antiviral, and antifungal activities. Such diverse biological activities make compounds like 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one hydrochloride valuable for scientific research aimed at discovering new therapeutic agents (Rashid et al., 2021).
Applications in Drug Development
The study of pyrimidine derivatives in the context of anticancer activities is detailed by Kaur et al. (2014), focusing on the patent literature that illustrates the potential of these compounds in developing anticancer drugs. The review highlights the diverse mechanisms through which pyrimidine-based scaffolds exert their cell-killing effects, showcasing the flexibility and potential of such compounds in cancer research and therapy development (Kaur et al., 2014).
特性
IUPAC Name |
3-(2-ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-17-9-7-11-10(2)14-12-6-4-5-8-15(12)13(11)16;/h3-9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTHEAFCBQBJCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=C(N=C2CCCCN2C1=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2394699.png)
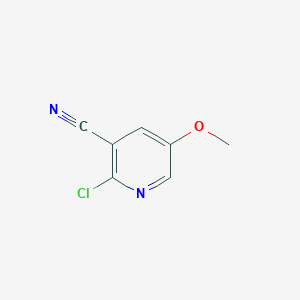
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2394701.png)
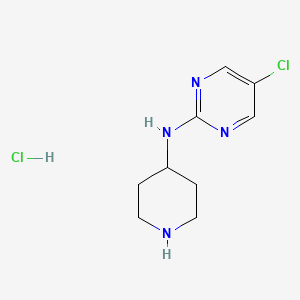
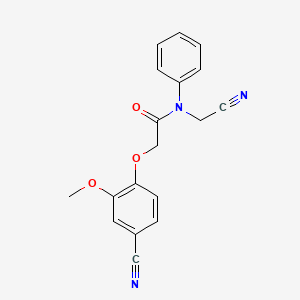
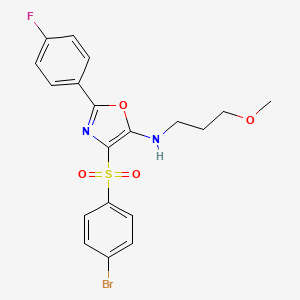
![7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B2394705.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide](/img/structure/B2394707.png)

![Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B2394714.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2394715.png)

